
2-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine” is a complex organic molecule. It contains a tetrahydronaphthalen-2-yl group, which is a bicyclic structure consisting of a fused cyclohexane and benzene ring . This group is attached to a piperidin-4-yl group via a sulfonyl bridge, and an oxy group links this structure to a pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple cyclic structures and functional groups. The tetrahydronaphthalen-2-yl group is a bicyclic structure, and the piperidin-4-yl group is a six-membered ring containing one nitrogen atom .Applications De Recherche Scientifique
Herbicidal Activity
Novel sulfonamide compounds with a 2-arylsubstituted oxiranylmethyl structure, including derivatives related to the chemical structure , have been synthesized to explore their herbicidal activities. Stereochemical structure-activity relationships were clarified through the synthesis of enantiomers, indicating that specific isomers exhibit active forms against various weeds (Hosokawa et al., 2001).
Anticancer Properties
Aromatic sulfonamides containing a condensed piperidine moiety have been synthesized and tested for their ability to induce oxidative stress and deplete glutathione in melanoma and leukemia cells. These compounds have shown cytotoxic effects at micromolar concentrations, suggesting potential for development as anticancer agents (Madácsi et al., 2013).
Antibacterial Activity
The synthesis of new tetracyclic quinolone antibacterials, which include structures similar to the queried compound, has demonstrated potent activity against both Gram-positive and Gram-negative bacteria. This suggests the potential use of these compounds in the development of new antibiotics (Taguchi et al., 1992).
Synthesis and Application in Conducting Polymers
Compounds containing pyridine and piperidine moieties have been utilized in the synthesis of polyhydroxylated piperidines, which are inhibitors of oligosaccharide processing enzymes. These compounds hold potential for the development of new materials with applications in electronics and materials science (Kennedy et al., 2005).
Liquid Crystal Applications
Research into liquid crystalline compounds containing hydrogenated six-membered heterocyclic rings, including piperidine derivatives, has led to the synthesis of new materials with specific smectic properties. These compounds are of interest for applications in liquid crystal display technologies (Karamysheva et al., 1981).
Mécanisme D'action
Target of Action
The primary target of the compound “2-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)pyridine” is the Cellular Retinol-Binding Protein 1 (CRBP1) . CRBP1 is the primary transporter of all-trans-retinol (atROL) in the eye .
Mode of Action
The compound interacts with its target, CRBP1, by binding to it. This interaction inhibits the function of CRBP1, thereby modulating retinoid metabolism
Biochemical Pathways
The compound affects the retinoid metabolism pathway by inhibiting CRBP1 This inhibition disrupts the normal transport of all-trans-retinol in the eye, which can have downstream effects on visual processes
Pharmacokinetics
The compound’s interaction with crbp1 suggests that it is likely absorbed and distributed to the eye, where crbp1 is primarily located
Result of Action
Inhibition of crbp1 has been shown to protect mouse retinas from light-induced retinal damage . This suggests that the compound may have potential therapeutic effects in the treatment of certain eye diseases.
Propriétés
IUPAC Name |
2-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidin-4-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c23-26(24,19-9-8-16-5-1-2-6-17(16)15-19)22-13-10-18(11-14-22)25-20-7-3-4-12-21-20/h3-4,7-9,12,15,18H,1-2,5-6,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCWMADCLGRZIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(CC3)OC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
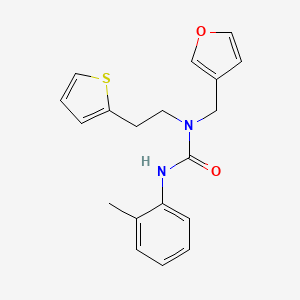
![2-(4-Bromo-2-fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2428983.png)
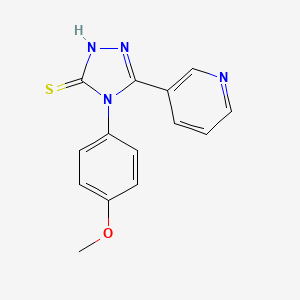

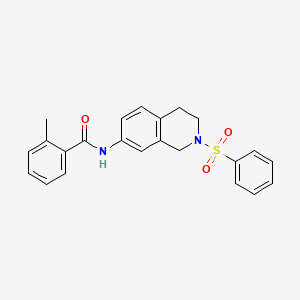
![2-Methyl-3-(piperidine-1-carbonyl)naphtho[1,2-b]furan-5-yl acetate](/img/structure/B2428989.png)
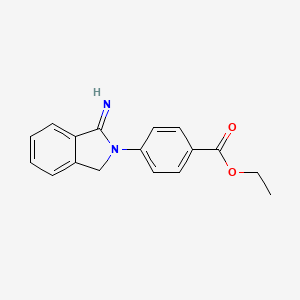
![2-(4-bromophenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2428994.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2428995.png)

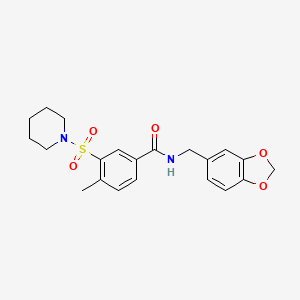
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B2428999.png)
![2-(4-chlorophenoxy)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2429003.png)
![3-[3-(2-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2429004.png)
